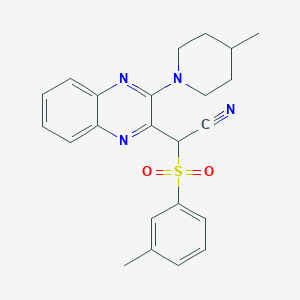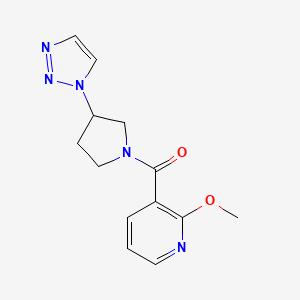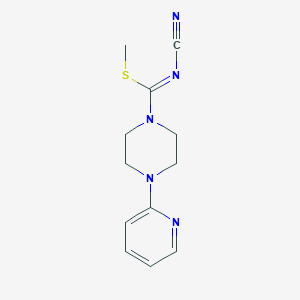
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process can be summarized as follows:
Starting Materials: : The synthesis begins with the preparation of intermediates such as dihydropyrimidine derivatives and isoxazole-furan derivatives.
Key Reactions: : A sequence of condensation and cyclization reactions are employed to construct the dihydropyrimidine ring and isoxazole-furan moiety.
Final Coupling: : The final step involves the coupling of the two key intermediates using suitable coupling agents and reaction conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and process intensification could be employed to scale up the production efficiently.
化学反应分析
Types of Reactions: The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide is known to undergo various chemical reactions including:
Oxidation: : The compound can be oxidized to form higher oxidation state derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products: The major products formed from these reactions are typically derivatives with modified functional groups, which may exhibit different chemical and biological properties compared to the parent compound.
科学研究应用
Chemistry: In chemistry, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology: In biology, this compound has been studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for biochemical research and molecular recognition studies.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Research has focused on its activity as an inhibitor of specific enzymes and its ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
Molecular Targets: The compound exerts its effects by targeting specific molecular pathways. It is known to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can result in altered cellular processes and biological responses.
Pathways Involved: The pathways involved include signal transduction pathways, metabolic pathways, and regulatory networks. The compound's ability to bind to key proteins and enzymes makes it a valuable tool for studying these pathways and their implications in health and disease.
相似化合物的比较
Similar Compounds: Similar compounds include other dihydropyrimidine and isoxazole derivatives that share structural motifs with 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide. Examples include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(furan-2-yl)methylpropanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(isoxazol-3-yl)methylpropanamide
Uniqueness: What sets this compound apart is its combined dihydropyrimidine and isoxazole-furan structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties, making it a compound of significant interest in various research fields.
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c20-13(3-5-19-6-4-14(21)17-15(19)22)16-9-10-8-12(24-18-10)11-2-1-7-23-11/h1-2,4,6-8H,3,5,9H2,(H,16,20)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERQKQKPCBWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2544115.png)

![2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2544119.png)
![ethyl 3-(4-fluorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544121.png)
![2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2544122.png)

![4-butoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2544127.png)
![2-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2544129.png)
![diethyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2544130.png)
![N-(3,5-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2544131.png)
![5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide](/img/structure/B2544132.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2544137.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2544138.png)
